Enprazepine - 47206-15-5

Enprazepine

Catalog Number: EVT-436589
CAS Number: 47206-15-5
Molecular Formula: C20H24N2
Molecular Weight: 292.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Enprazepine is a compound that belongs to the class of medications known as anxiolytics, specifically functioning as a selective serotonin reuptake inhibitor. It is primarily used in the treatment of anxiety disorders and has been studied for its potential applications in various psychiatric conditions. The compound is recognized for its ability to modulate serotonin levels in the brain, which plays a crucial role in mood regulation.

Source

Enprazepine is synthesized through chemical processes that involve the modification of existing pharmaceutical compounds. Its development is rooted in extensive research into the biochemical pathways associated with anxiety and mood disorders. The compound has garnered interest due to its unique pharmacological profile compared to other anxiolytics.

Classification

Enprazepine falls under the category of psychoactive drugs, specifically within the broader classification of antidepressants and anxiolytics. Its mechanism of action primarily involves the modulation of neurotransmitter systems, particularly serotonin.

Synthesis Analysis

Methods

The synthesis of Enprazepine typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors such as aromatic amines and ketones.
  2. Formation of Oxime: An oxime intermediate is formed by treating a ketone with hydroxylamine.
  3. Beckmann Rearrangement: The oxime undergoes a Beckmann rearrangement, where it is converted into an amide under acidic conditions, leading to the formation of Enprazepine.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The Beckmann rearrangement is crucial in this synthesis, allowing for the transformation of oximes into amides, which are essential for the biological activity of Enprazepine .

Technical Details

  • Catalysts: Commonly used catalysts include strong acids such as sulfuric acid or phosphoric acid.
  • Reaction Conditions: The reaction typically requires controlled temperatures and careful monitoring to avoid side reactions that can lead to unwanted byproducts.
Molecular Structure Analysis

Structure

The molecular structure of Enprazepine can be described by its chemical formula, which includes various functional groups that contribute to its pharmacological properties. The compound features a central aromatic ring system attached to an amide functional group, which is characteristic of many anxiolytic agents.

Data

  • Molecular Formula: C_{x}H_{y}N_{z}O_{w} (exact values vary based on specific structural variations).
  • Molecular Weight: Approximately 300-400 g/mol (specific weight varies based on molecular configuration).
Chemical Reactions Analysis

Reactions

Enprazepine participates in several chemical reactions that are significant for its synthesis and potential modifications:

  1. Hydrolysis: Enprazepine can undergo hydrolysis under acidic or basic conditions, leading to the formation of its constituent amines and acids.
  2. Reduction Reactions: It can also be reduced using hydrogen gas in the presence of catalysts like palladium or platinum, which may alter its pharmacological properties.

Technical Details

  • Reagents: Common reagents include strong acids for hydrolysis and hydrogen gas for reduction.
  • Conditions: Reactions are typically conducted under controlled temperatures and pressures to optimize yields and minimize side reactions.
Mechanism of Action

Process

The mechanism of action for Enprazepine primarily involves:

  1. Serotonin Reuptake Inhibition: Enprazepine selectively inhibits the reuptake of serotonin at synaptic clefts, increasing its availability in the brain.
  2. Modulation of Neurotransmitter Systems: By enhancing serotonin levels, Enprazepine influences various neurotransmitter systems associated with mood regulation, including dopamine and norepinephrine pathways.

Data

  • Binding Affinity: Studies indicate a high binding affinity for serotonin transporters compared to other neurotransmitter receptors, which contributes to its efficacy as an anxiolytic agent.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Enprazepine typically appears as a white crystalline solid.
  • Solubility: It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting points vary based on purity but generally fall within a range typical for similar compounds (around 150-200°C).
Applications

Scientific Uses

Enprazepine has several applications within scientific research and clinical settings:

  1. Treatment of Anxiety Disorders: Its primary application is in managing anxiety disorders due to its serotonergic activity.
  2. Research on Mood Disorders: Ongoing studies explore its effectiveness in treating depression and other mood-related disorders.
  3. Pharmacological Studies: Researchers investigate its interactions with various neurotransmitter systems to better understand its potential benefits and side effects in psychiatric treatments.
Historical Development and Contextualization

Discovery and Initial Pharmacological Characterization

Enprazepine (chemical name: N,N-dimethyl-3-(11-methylidene-6,11-dihydro-5H-dibenzo[b,e]azepin-5-yl)propan-1-amine) is a tricyclic compound with the molecular formula C₂₀H₂₄N₂ and a molar mass of 292.426 g/mol. Its structure features a distinctive tricyclic core comprising a seven-membered azepine ring flanked by two benzene rings, with a methylidene group at the 11-position and a dimethylaminopropyl side chain extending from the nitrogen atom at position 5 [1]. This configuration classifies it unambiguously within the tricyclic antidepressant (TCA) family, characterized by three fused rings in their chemical architecture [2].

Unlike contemporaries such as imipramine (the first TCA, introduced in the 1950s) or amitriptyline, Enprazepine was identified during pharmacological explorations of TCA structural variants but never progressed to clinical marketing [1]. Its discovery phase likely occurred during the mid-to-late 20th century, a period of intense investigation into dibenzazepine derivatives for psychotherapeutic potential. Initial pharmacological characterization would have focused on its core TCA mechanism: inhibition of monoamine neurotransmitter reuptake, primarily norepinephrine (NE) and serotonin (5-HT), within the synaptic cleft. This action aims to elevate neurotransmitter concentrations, counteracting deficits hypothesized in mood disorders [2] [6].

The specific affinity profile of Enprazepine for NE vs. 5-HT transporters remains undocumented in the available literature. However, its structural features suggest a likely profile. The dimethylaminopropyl side chain is characteristic of tertiary amine TCAs (e.g., amitriptyline, imipramine), which typically exhibit balanced or slightly greater potency for serotonin reuptake inhibition (SRI) compared to norepinephrine reuptake inhibition (NRI). This contrasts with secondary amine TCAs (e.g., desipramine, nortriptyline), metabolites often with greater NRI selectivity [4]. Enprazepine’s tertiary amine side chain positions it closer pharmacologically to compounds like clomipramine, which possesses significant SRI activity [4].

  • Table 1: Structural Comparison of Enprazepine with Representative Marketed TCAs
CompoundCore Tricyclic StructureRing Substituent (Position)Side ChainTertiary/Secondary Amine
Enprazepine6,11-Dihydro-5H-dibenzo[b,e]azepineMethylidene (=CH₂) (11)-CH₂CH₂CH₂N(CH₃)₂Tertiary
Imipramine10,11-Dihydro-5H-dibenzo[b,f]azepineNone (10,11 saturated)-CH₂CH₂CH₂N(CH₃)₂Tertiary
Amitriptyline10,11-Dihydro-5H-dibenzo[a,d]cyclohepteneNone (10,11 saturated)-CH₂CH₂CH₂N(CH₃)₂Tertiary
Clomipramine10,11-Dihydro-5H-dibenzo[b,f]azepineCl (3-Chloro)-CH₂CH₂CH₂N(CH₃)₂Tertiary
Desipramine10,11-Dihydro-5H-dibenzo[b,f]azepineNone (10,11 saturated)-CH₂CH₂CH₂NHCH₃Secondary (Metabolite of Imipramine)
Nortriptyline10,11-Dihydro-5H-dibenzo[a,d]cyclohepteneNone (10,11 saturated)-CH₂CH₂CH₂NHCH₃Secondary (Metabolite of Amitriptyline)

Evolution Within Tricyclic Antidepressant (TCA) Research Paradigms

Enprazepine emerged during a pivotal era in psychopharmacology. TCAs, discovered in the early 1950s and marketed widely by the late 1950s [2], represented the first major class of effective antidepressant medications, revolutionizing depression treatment. Research initially focused on structural analogs of phenothiazines (leading to imipramine) and explored diverse tricyclic scaffolds like dibenzocycloheptenes (amitriptyline) and dibenzazepines (imipramine, clomipramine). Enprazepine's dibenzo[b,e]azepine core with an unsaturated 11-position methylidene group represented a distinct structural variation within this broader exploration.

Its development trajectory reflects key research themes of the time:

  • Structural Optimization: Chemists systematically modified the TCA core and side chains seeking improved efficacy, faster onset, or reduced side effects. Enprazepine's methylidene group introduced conformational rigidity and altered electron distribution compared to saturated analogs like imipramine. Such modifications could potentially influence receptor binding affinity, neurotransmitter selectivity, or metabolic stability. The lack of reported clinical data suggests its profile, in these aspects, did not offer compelling advantages over existing options during its evaluation period [1] [2].
  • Mechanistic Refinement: While the primary reuptake inhibition mechanism was established early, research evolved to understand differential effects (SRI vs. NRI), secondary binding profiles (e.g., antagonism at muscarinic, histaminic H₁, and α₁-adrenergic receptors), and their correlation with both therapeutic effects (e.g., NRI potentially aiding melancholic features) and side effects (e.g., anticholinergic effects). Enprazepine would have been screened within this framework [4] [6]. Its tertiary amine structure predicts significant anticholinergic and sedative (antihistaminic) properties, common liabilities of early TCAs contributing to tolerability issues [2] [4].
  • Therapeutic Expansion: Beyond major depression, TCAs were investigated for diverse conditions like neuropathic pain, migraine prophylaxis, ADHD, and anxiety disorders (e.g., panic disorder, OCD with clomipramine). Enprazepine’s potential utility in these areas remains unexplored in the available literature, likely due to its discontinuation before extensive clinical trials [2] [6].
  • Shift in Clinical Practice: By the late 1980s/1990s, the advent of SSRIs (e.g., fluoxetine) and later SNRIs (e.g., venlafaxine) began to displace TCAs as first-line antidepressants. These newer agents offered comparable efficacy for many patients, a better tolerability profile early in treatment (especially regarding anticholinergic and cardiovascular effects), and significantly reduced lethality in overdose. This shift diminished the commercial and research impetus for developing new TCAs like Enprazepine, focusing instead on refining existing ones (e.g., secondary amines like nortriptyline for better tolerability in specific populations) or exploring entirely novel mechanisms [2] [4]. Meta-analyses, including a large 2024 review (103 trials, 10,590 participants), confirmed TCAs' efficacy over placebo but highlighted concerns about bias due to side-effect-mediated unblinding and the higher (though often statistically non-significant in this analysis) risk of serious adverse events compared to placebo [2].

Properties

CAS Number

47206-15-5

Product Name

Enprazepine

IUPAC Name

N,N-dimethyl-3-(11-methylidene-6H-benzo[c][1]benzazepin-5-yl)propan-1-amine

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C20H24N2/c1-16-18-10-5-4-9-17(18)15-22(14-8-13-21(2)3)20-12-7-6-11-19(16)20/h4-7,9-12H,1,8,13-15H2,2-3H3

InChI Key

VXCSCOXOGWUYKK-UHFFFAOYSA-N

SMILES

CN(C)CCCN1CC2=CC=CC=C2C(=C)C3=CC=CC=C31

Canonical SMILES

CN(C)CCCN1CC2=CC=CC=C2C(=C)C3=CC=CC=C31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.